REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11]C2C=C(N)N=CN=2)=[CH:7][C:6]=1[C:19]([F:22])([F:21])[F:20])[CH3:3].C([O-])([O-])=O.[K+].[K+]>CO>[CH3:3][N:2]([CH2:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[C:19]([F:20])([F:22])[F:21])[CH3:1] |f:1.2.3|
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Name
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N-(4-Dimethylaminomethyl-3-trifluoromethyl-phenyl)-pyrimidine-4,6-diamine
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Quantity
|
359 mg
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=C(C=C(C=C1)NC1=NC=NC(=C1)N)C(F)(F)F
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction is heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 1.5 h until completion
|
Duration
|
1.5 h
|
Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
washed with brine
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Type
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DRY_WITH_MATERIAL
|
Details
|
The organic layers are dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Drying under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C)CC1=C(C=C(C=C1)N)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |